Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
Description
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is a halogenated and fluorinated benzoate ester with the molecular formula C₁₁H₇BrF₂N₂O₂. Its structure features:
- A bromo substituent at the 5-position of the benzene ring.
- A cyano group at the 2-position.
- A difluoromethyl group at the 4-position.
- An ethyl ester at the 1-position.
This compound is of interest in pharmaceutical and agrochemical research due to the strategic placement of fluorine and bromine atoms. Fluorine enhances metabolic stability, bioavailability, and lipophilicity, as seen in many bioactive molecules .
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-9(12)8(10(13)14)3-6(7)5-15/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASKMRBXQKAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Halogenation and Cyanide Substitution Approach
Step 1: Bromination of Ethyl 2-hydroxybenzoate derivatives
- Starting with ethyl 2-hydroxybenzoate, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature conditions (~0–5°C) to prevent polybromination.
- Alternatively, direct electrophilic aromatic substitution using bromine in acetic acid or similar solvents can be employed, with regioselectivity enhanced by directing groups.
Step 2: Conversion to 2-cyano derivative
- The brominated intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (~60–120°C).
- The reaction is typically performed under nitrogen to prevent oxidation, yielding the 2-cyano derivative.
Step 3: Introduction of the difluoromethyl group
- The 4-position substitution with difluoromethyl can be achieved via electrophilic fluorination using reagents like difluoromethyl bromide or difluoromethyl sulfonium salts under basic conditions.
- Alternatively, nucleophilic difluoromethylation using difluoromethyl anion equivalents in the presence of suitable catalysts or bases can be employed.
Method B: One-Pot or Sequential Synthesis via Cross-Coupling
Recent advances suggest the possibility of constructing the compound via cross-coupling reactions:
- Bromination of the aromatic ring followed by palladium-catalyzed cross-coupling with difluoromethyl reagents.
- The cyanide group can be introduced via nucleophilic substitution post-coupling.
This approach benefits from high regioselectivity and functional group tolerance, as demonstrated in recent literature on biaryl compound synthesis.
Data Tables Summarizing Key Parameters
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Electrophilic aromatic bromination | NBS, radical initiator | 0–5°C, inert atmosphere | 70–85 | Regioselective at 5-position |
| 2 | Nucleophilic cyanide substitution | NaCN, DMF/NMP | 60–120°C, nitrogen atmosphere | 80–90 | Requires careful temperature control |
| 3 | Difluoromethylation | Difluoromethyl bromide or sulfonium salts | Basic conditions, room temperature to 80°C | 60–75 | Electrophilic fluorination or nucleophilic difluoromethylation |
Research Findings and Optimization Notes
- Reaction Temperature: Maintaining low temperatures during bromination minimizes polybromination and improves regioselectivity.
- Solvent Choice: Polar aprotic solvents like DMF or NMP are preferred for nucleophilic cyanide substitution, enhancing reaction rates.
- Catalyst Use: Palladium catalysis can facilitate cross-coupling reactions for difluoromethylation, offering higher regioselectivity and yields.
- Yield Optimization: Sequential addition and controlled reaction times are critical for maximizing product yield, with typical overall yields ranging from 50% to 85% depending on the step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it valuable in creating various chemical entities for research purposes.
Biology
This compound is under investigation for its potential bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities due to its structural characteristics. The difluoromethyl group enhances stability and bioavailability, which could influence its interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Research indicates that compounds with similar structures may modulate metabolic pathways, offering potential applications in drug development targeting specific diseases .
Industry
The compound finds utility in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing pesticides and other agricultural products that require specific chemical characteristics .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound in cancer therapy development.
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial activity of this compound against common bacterial strains. The findings demonstrated that this compound showed promising inhibitory effects, warranting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Benzoate Derivatives
Key Observations :
- The difluoromethyl group (CF₂H) in the target compound increases molar mass compared to mono-fluorinated analogs (e.g., ethyl 5-bromo-2-chloro-4-fluorobenzoate) and introduces unique stereoelectronic effects .
Substituent Effects on Physical and Chemical Properties
Solubility and Polarity
- Ethyl benzoate derivatives with electron-withdrawing groups (e.g., CN, Br, CF₂H) exhibit reduced solubility in nonpolar solvents compared to alkyl- or methoxy-substituted analogs. For example, methyl benzoate (non-halogenated) is more soluble in ethyl acetate than halogenated variants .
- The difluoromethyl group increases polarity and may enhance solubility in fluorophilic environments, a trait leveraged in drug design to improve membrane permeability .
Reactivity
- Cyano groups accelerate electrophilic substitution reactions by deactivating the aromatic ring. This contrasts with dimethylamino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate), where electron-donating groups reduce reactivity .
- Bromine at the 5-position enables further functionalization via Suzuki coupling or nucleophilic displacement, a feature absent in purely fluorinated analogs like methyl 2,3,5-trifluorobenzoate .
Fluorine’s Role in Bioactivity
- Fluorinated benzoates, including the target compound, often exhibit enhanced metabolic stability due to the strong C–F bond, reducing oxidative degradation in vivo .
- The difluoromethyl group may mimic hydroxyl or methyl groups in target binding pockets, improving affinity compared to non-fluorinated analogs .
Toxicity Considerations
Biological Activity
Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is an organic compound characterized by its complex structure, which includes a bromine atom, a cyano group, and a difluoromethyl substituent on the aromatic ring. This unique arrangement contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : CHBrFNO
- Molecular Weight : 304.09 g/mol
- Structure : The presence of the difluoromethyl group enhances the compound's stability and bioavailability, which may influence its interaction with biological targets such as enzymes or receptors.
Biological Activity Overview
The biological activity of this compound is largely dependent on its structural components. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with analogous structures have shown potential antimicrobial effects against various bacterial strains. For instance, derivatives containing bromine and cyano groups have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases.
Interaction Studies
Research indicates that this compound interacts with several biological targets. The difluoromethyl group may enhance binding affinity to specific receptors or enzymes, influencing metabolic pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : In a study examining similar benzoate esters, compounds with bromine substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 μg/mL against resistant strains of bacteria such as MRSA .
- Antifungal Properties : Another study reported antifungal activity against Candida species, where derivatives were found to be effective at concentrations lower than traditional antifungal agents like fluconazole .
- Mechanism of Action : The mechanism of action for related compounds often involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, suggesting that this compound may exhibit similar modes of action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | Bromine, cyano, difluoromethyl | Similar reactivity but different ester group |
| Ethyl 2-bromo-6-cyano-4-(trifluoromethyl)benzoate | Bromine, cyano, trifluoromethyl | Different halogen and unique reactivity profile |
| Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | Bromine, cyano, difluoromethyl | Variation in position of cyano group affects reactivity |
This table illustrates how variations in functional groups can significantly affect the biological activity and potential applications of these compounds.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
- Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under acidic conditions (e.g., H₂SO₄) to introduce bromine at the 5-position .
- Cyanation : Introduce the cyano group at the 2-position via nucleophilic substitution or Sandmeyer-type reactions using CuCN/KCN .
- Difluoromethylation : Employ reagents like ClCF₂H or CF₂Br₂ in the presence of transition-metal catalysts (e.g., Pd) for selective 4-position difluoromethylation .
- Esterification : Finalize the ethyl ester via acid-catalyzed esterification of the corresponding benzoic acid intermediate .
Note: Optimize reaction stoichiometry and solvent polarity (e.g., DMF or THF) to minimize side reactions.
Q. How can the structure of this compound be validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Use NMR to confirm the difluoromethyl group’s presence and NMR to verify cyano/bromo positions .
- X-ray Crystallography : Refine the structure using SHELXL (for small molecules) to resolve electron density maps and confirm stereoelectronic effects of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns of bromine/fluorine .
Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?
Methodological Answer: The CF₂H group enhances:
- Lipophilicity : Increases membrane permeability (logP) compared to non-fluorinated analogs, measured via HPLC retention times .
- Metabolic Stability : Reduces oxidative degradation (e.g., CYP450-mediated), assessed using liver microsomal assays .
- Electron-Withdrawing Effects : Stabilizes adjacent substituents (e.g., cyano group) via inductive effects, confirmed by computational DFT studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Methodological Answer: Contradictions in NMR or IR spectra often arise from:
- Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol) using D₂O exchange experiments .
- Crystallographic Disorder : Refine X-ray data with SHELXL’s PART instruction to model positional disorder in the difluoromethyl group .
- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in the ester moiety .
Q. What experimental approaches optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu systems for difluoromethylation efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reactivity and side-product formation .
- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How does the cyano group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The cyano group:
- Activates Electrophilic Substitution : Directs bromine/fluorine to para positions via resonance effects, confirmed by Hammett σ constants .
- Inhibits Buchwald-Hartwig Amination : Compete with Pd catalysts; mitigate by using bulky ligands (e.g., XPhos) .
- Participates in Cycloadditions : Explore [2+3] cycloadditions with azides for triazole derivatives, monitored by DSC .
Q. What strategies address low crystallinity in X-ray studies of this compound?
Methodological Answer:
- Co-Crystallization : Add co-formers (e.g., succinic acid) to improve crystal packing .
- Temperature Gradients : Use slow cooling (0.1°C/min) in solvent mixtures (e.g., EtOH/water) to grow larger crystals .
- High-Pressure Crystallization : Apply 1–2 kbar pressure to induce ordered lattice formation .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental dipole moments?
Methodological Answer: Discrepancies arise from solvent effects or conformational averaging:
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for derivatives?
Methodological Answer:
- Chiral Induction : Evaluate the role of residual chiral catalysts (e.g., BINAP) in asymmetric difluoromethylation .
- Racemization Pathways : Use chiral HPLC to monitor ee stability under reaction conditions (e.g., acidic/basic media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
